molecular formula C14H15N3O4 B14939668 4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide

4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide

Cat. No.: B14939668
M. Wt: 289.29 g/mol
InChI Key: MXGRKVSCPBWFRV-UHFFFAOYSA-N
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Description

4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide is a synthetic organic compound that features a benzamide core linked to an oxazole ring through a propanoyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide typically involves the following steps:

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzamide core with an oxazole ring through a propanoyl linker makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

4-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]benzamide

InChI

InChI=1S/C14H15N3O4/c1-20-13-8-11(21-17-13)6-7-12(18)16-10-4-2-9(3-5-10)14(15)19/h2-5,8H,6-7H2,1H3,(H2,15,19)(H,16,18)

InChI Key

MXGRKVSCPBWFRV-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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